BW-A 78U

概要

説明

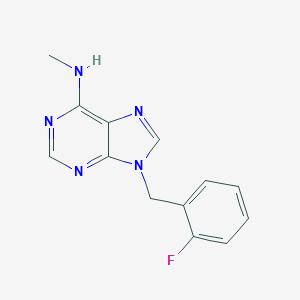

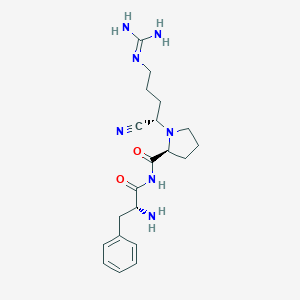

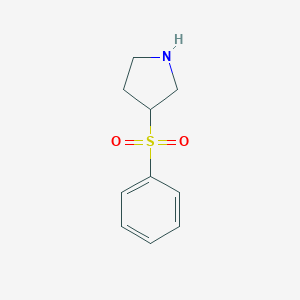

BW-A78Uは、ホスホジエステラーゼ4(PDE4)の阻害効果で知られる化合物です。 分子式はC13H12FN5、分子量は257.27 g/molです 。 この化合物は、特に抗炎症剤や抗痙攣剤の分野において潜在的な治療用途があるため、主に科学研究で使用されています .

科学的研究の応用

BW-A78U has a wide range of scientific research applications:

Biology: The compound is used to study the modulation of inflammatory responses in biological systems.

Medicine: BW-A78U is investigated for its potential therapeutic applications in treating inflammatory diseases and epilepsy.

Industry: The compound is used in the development of new pharmaceuticals targeting PDE4-related pathways.

作用機序

BW-A78Uは、細胞内の環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4(PDE4)の活性を阻害することによって効果を発揮します 。 PDE4を阻害することにより、BW-A78UはcAMPのレベルを上昇させ、炎症や神経細胞シグナル伝達を含むさまざまな細胞プロセスをモジュレーションします 。 この化合物の抗痙攣効果は、アデノシン作動性神経調節システムへの作用に関連していると考えられています .

類似化合物の比較

類似化合物

ロリプラム: 抗炎症作用が類似する別のPDE4阻害剤。

アプレミラスト: 乾癬および乾癬性関節炎の治療に使用されるPDE4阻害剤。

独自性

BW-A78Uは、その特異的な阻害プロファイルと、リポ多糖(LPS)誘発TNF-α放出に対する有意な阻害の欠如においてユニークです 。 これにより、他の炎症性経路に影響を与えることなく、選択的なPDE4阻害に焦点を当てた研究において、貴重なツールとなっています。

生化学分析

Biochemical Properties

BW-A 78U is known to inhibit PDE4, a type of phosphodiesterase enzyme . Phosphodiesterases play a crucial role in biochemical reactions as they are involved in the breakdown of phosphodiester bonds, which are common in many biological molecules like DNA and RNA. By inhibiting PDE4, this compound can potentially influence various biochemical pathways and interactions with other biomolecules.

Cellular Effects

In the cellular context, the effects of this compound are primarily related to its role as a PDE4 inhibitor . PDE4 is involved in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE4, this compound can potentially influence these processes, although the specific effects can vary depending on the cell type and the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PDE4 . As a PDE4 inhibitor, this compound can prevent this enzyme from breaking down cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many cellular signaling pathways. This can lead to an increase in cAMP levels, which can in turn affect various cellular processes, including gene expression and cellular metabolism.

準備方法

合成経路と反応条件

BW-A78Uの合成には、9-ベンジルアデニン誘導体の反応が関与します。 特定の合成経路と反応条件は、機密情報であり、広く公開されていません。

工業的製造方法

BW-A78Uの工業的製造方法は、パブリックドメインで広く文書化されていません。 一般的に、このような化合物は、純度と一貫性を確保するために厳格なプロトコルに従って、制御されたラボ環境で製造されます。 その後、化合物には、高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法など、さまざまな品質管理対策が施されます .

化学反応の分析

反応の種類

BW-A78Uは、その構造中に反応性の官能基が存在するため、主に置換反応を起こします。 標準的なラボ条件下では、酸化反応や還元反応にはほとんど参加しません .

一般的な試薬と条件

BW-A78Uを含む反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)とエタノールがあります。 この化合物は、DMSOでは45 mg/mL、エタノールでは26 mg/mLの濃度で可溶です 。 反応は、通常、室温またはわずかに高温で行われ、置換プロセスを促進します。

生成される主な生成物

BW-A78Uを含む反応から生成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、しばしば、強化または変更された生物学的活性を調べるために研究されています .

科学研究への応用

BW-A78Uは、幅広い科学研究への応用があります。

化学: PDE4阻害剤とそのさまざまな生化学的経路への影響の研究において、参照化合物として使用されます.

生物学: この化合物は、生物学的システムにおける炎症反応のモジュレーションを研究するために使用されます。

類似化合物との比較

Similar Compounds

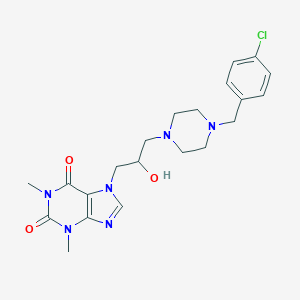

Rolipram: Another PDE4 inhibitor with similar anti-inflammatory properties.

Apremilast: A PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.

Cilomilast: A PDE4 inhibitor investigated for its potential in treating chronic obstructive pulmonary disease (COPD).

Uniqueness

BW-A78U is unique in its specific inhibitory profile and its lack of significant inhibition on lipopolysaccharide (LPS)-induced TNF-α release . This makes it a valuable tool in research focused on selective PDE4 inhibition without affecting other inflammatory pathways.

特性

IUPAC Name |

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZABAGHILOTTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101190-60-7 (hydrochloride) | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50143759 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101155-02-6 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-A 78U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?

A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []

Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]

Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []

Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?

A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.

Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.

Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?

A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

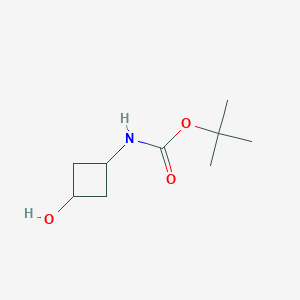

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

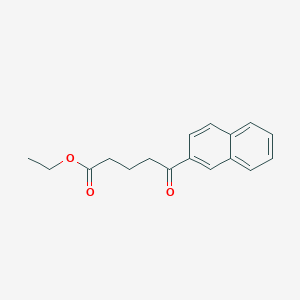

![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)

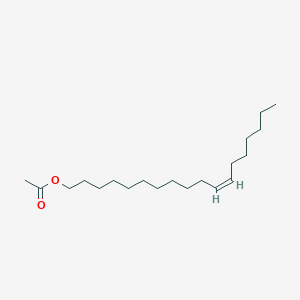

![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)